3-Methoxynaphthalen-1-ol
Overview
Description
3-Methoxynaphthalen-1-ol is a chemical compound with the molecular formula C11H10O212. It has a molecular weight of 174.2012.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of 3-Methoxynaphthalen-1-ol.Molecular Structure Analysis
The SMILES string for 3-Methoxynaphthalen-1-ol is COc1cc(O)c2ccccc2c11. The InChI key is CLFHUFDVJZFIDR-UHFFFAOYSA-N1.
Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving 3-Methoxynaphthalen-1-ol.Physical And Chemical Properties Analysis
3-Methoxynaphthalen-1-ol has a molecular weight of 174.2012. The SMILES string is COc1cc(O)c2ccccc2c11. The InChI key is CLFHUFDVJZFIDR-UHFFFAOYSA-N1.
Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis and Crystallography : 3-Methoxynaphthalen-1-ol has been involved in the synthesis of complex compounds, such as 1-acetoxy-3-ethoxy carbonyl-4-(4-methoxy)phenyl-7-methoxynaphthalene, which was characterized using X-ray diffraction, highlighting its utility in structural chemistry and crystallography (Singh, 2013).
Vibrational Spectral Analysis
- Vibrational Spectral Analysis : Studies on the structural and vibrational properties of 1-methoxynaphthalene, a related compound, were conducted using scaled quantum FT-IR and FT-Raman spectral analysis. This research provides insight into the vibrational spectra and is useful in the field of molecular spectroscopy (Govindarajan, Periandy, & Ganesan, 2010).
Chemical Reactivity and Compound Formation
- Chemical Reactivity : 3-Methoxynaphthalen-1-ol derivatives have been used to understand the reactivity of cyclopalladated compounds. This research provides insights into the binding and molecular structure in organometallic chemistry (Dehand et al., 1983).
Catalysis and Chemical Synthesis
- Catalytic Applications : In the field of catalysis, derivatives of 3-Methoxynaphthalen-1-ol have been explored for applications like selective O-methylation in the synthesis of drugs such as naproxen, showcasing its importance in green chemistry and pharmaceutical synthesis (Yadav & Salunke, 2013).
Cycloaddition and Adduct Formation
- Cycloaddition Reactions : Research has shown the use of 3-Methoxynaphthalen-1-ol in cycloaddition reactions, leading to the formation of various adducts, useful in synthetic organic chemistry (Baker et al., 1991).
Biochemical Applications
- Biochemical Studies : In biochemical research, the aromatic C-H bond hydroxylation of 1-methoxynaphthalene was catalyzed efficiently by cytochrome P450 enzymes, showing potential in enzymatic studies and biotransformation processes (Shoji et al., 2010).
NMR and Molecular Studies
- Nuclear Magnetic Resonance (NMR) Studies : NMR and calculational studies have been conducted on 3-Methoxynaphthalen-1-ol to understand its regioselective lithiation, contributing significantly to the field of magnetic resonance and molecular chemistry (Betz & Bauer, 2002).
Zeolite Catalysis
- Shape Selective Acylation : The compound has been studied for its role in shape-selective acylation reactions over zeolites, providing valuable insights for catalysis and materialscience applications (Botella et al., 2003).
Laser Spectroscopy and Conformational Analysis
- Ultraviolet Laser Spectroscopy : Studies involving ultraviolet laser spectroscopy in a supersonic jet identified rotational isomers of 1-methoxynaphthalene, a related compound. This research aids in understanding molecular conformations and spectroscopic properties (Mahato et al., 2002).
Organic Synthesis and Reaction Mechanisms
- Chelation-Assisted Nucleophilic Aromatic Substitution : Research on chelation-assisted nucleophilic aromatic substitution of 1-methoxynaphthalene derivatives provides insights into organic synthesis and reaction mechanisms (Hattori et al., 1997).
Crystal Structure and Molecular Docking
- Crystal Structure and Cytotoxic Activity : Studies on derivatives of 3-Methoxynaphthalen-1-ol, like 6-methoxynaphthalen-2-ol, have led to the synthesis of compounds with potential cytotoxic activities against cancer cells, alongside insights into their crystal structures and molecular docking analysis (El Gaafary et al., 2021).
Safety And Hazards
The safety data sheet for 3-Methoxynaphthalen-1-ol indicates that it should be used only for laboratory research purposes and not for drug or household use4. It should be handled under the supervision of a technically qualified individual4.
Future Directions
The mechanism of solvent effects on similar compounds like MMT can help to develop new products in optoelectronics and analytical tools3. This could also be a potential future direction for 3-Methoxynaphthalen-1-ol.
Please note that this information is based on the available resources and there might be more recent studies or data that are not included in this analysis.
properties
IUPAC Name |
3-methoxynaphthalen-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2/c1-13-9-6-8-4-2-3-5-10(8)11(12)7-9/h2-7,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLFHUFDVJZFIDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2C(=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00451215 | |
Record name | 1-Hydroxy-3-methoxynaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00451215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxynaphthalen-1-ol | |
CAS RN |
57404-85-0 | |
Record name | 1-Hydroxy-3-methoxynaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00451215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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